2-(Fluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(Fluoromethyl)cyclopropane-1-carboxylic acid is a compound characterized by a cyclopropane ring substituted with a fluoromethyl group and a carboxylic acid group. This compound is notable for its unique structural features, which include the strained three-membered cyclopropane ring and the presence of a fluorine atom, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve the use of fluorinating agents and specific catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoromethyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
2-(Fluoromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Fluoromethyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance binding affinity to enzymes or receptors, influencing biological pathways. The cyclopropane ring’s strained structure may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the fluoromethyl group, resulting in different chemical properties and reactivity.
2-(Chloromethyl)cyclopropane-1-carboxylic acid:
2-(Bromomethyl)cyclopropane-1-carboxylic acid: Contains a bromine atom, which affects its chemical behavior and uses.
Uniqueness
2-(Fluoromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in various research and industrial applications, where the specific properties of the fluorine atom are advantageous.
Properties
IUPAC Name |
2-(fluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMUWEAHMRSJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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